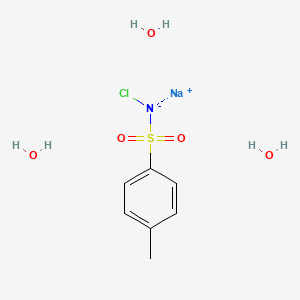

Chloramine-T trihydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

- Chloramine-T trihydrate is used as an intermediate in the manufacture of chemical substances such as pharmaceuticals .

- It combines with iodogen or lactoperoxidase and is commonly used for labeling peptides and proteins with radioiodine isotopes .

- Hypochlorite released from chloramine-T acts as an effective oxidizing agent for iodide to form iodine monochloride (ICl) .

- Chloramine-T is used as a reagent in organic synthesis .

- It is commonly used as a cyclizing agent in the synthesis of aziridine, oxadiazole, isoxazole, and pyrazoles .

- It’s inexpensive, has low toxicity, and acts as a mild oxidizing agent . In addition, it also acts as a source of nitrogen anions and electrophilic cations .

Pharmaceuticals Manufacturing

Organic Synthesis

Synthesis of Novel Compounds

- Chloramine-T trihydrate can be used as a reagent for chlorination in drinking water treatment .

- It is used to disinfect and sanitize water, making it safe for human consumption .

- It can be used as a dehydrogenating agent for the oxidative dehydrogenation of aromatic aldehyde phenylhydrazones to synthesize nitrile imines .

- This process involves the removal of hydrogen atoms from a molecule, which can be useful in various chemical reactions .

- Chloramine-T trihydrate can be used as the nitrene source for the aziridination of alkenes and the amidation of cyclic ethers .

- Aziridination involves the formation of aziridine rings, which are useful in organic synthesis .

- Amidation involves the formation of amides from amines and carboxylic acids .

Water Treatment

Oxidative Dehydrogenation

Aziridination and Amidation

Chloramine-T trihydrate is an organic compound with the chemical formula . It is a white crystalline powder that is highly soluble in water. This compound is a derivative of toluenesulfonamide and serves as a sodium salt of N-chloro-4-methylbenzenesulfonamide. Chloramine-T trihydrate is known for its oxidizing properties and is widely used in various

Chloramine-T trihydrate exhibits significant reactivity due to its electrophilic chlorine atom. It can undergo several chemical transformations, including:

- Oxidation Reactions: It acts as a strong oxidizing agent, converting hydrogen sulfide into sulfur and iodide into iodine monochloride, which can then participate in electrophilic substitution reactions .

- Amidohydroxylation: In the Sharpless oxyamination reaction, chloramine-T serves as a source of amido components, transforming alkenes into vicinal aminoalcohols, which are important in organic synthesis .

- Disinfection: The compound decomposes in aqueous solutions to yield hypochlorite, which acts as a disinfectant. It has been shown to effectively eliminate various pathogens, including hepatitis and human immunodeficiency viruses .

Chloramine-T trihydrate has a wide range of applications across various fields:

- Organic Synthesis: Used as a reagent for cyclization reactions in the synthesis of aziridines, oxadiazoles, isoxazoles, and pyrazoles .

- Disinfectant: Employed in hospitals for surface disinfection due to its effectiveness against viruses and bacteria without the strong odor associated with sodium hypochlorite .

- Labeling Agent: Utilized for labeling peptides and proteins with radioiodine isotopes in biochemical research .

Studies have shown that chloramine-T interacts with various biomolecules, primarily through its electrophilic chlorine. This interaction can lead to modifications in proteins and nucleic acids, impacting their function. Its ability to form covalent bonds with amino acids makes it useful in biochemical assays but also raises concerns regarding its potential toxicity at higher concentrations .

Chloramine-T trihydrate shares similarities with several other compounds used in organic synthesis and as disinfectants. Below is a comparison highlighting its uniqueness:

| Compound | Chemical Formula | Unique Features |

|---|---|---|

| Sodium Hypochlorite | NaClO | Stronger oxidant; more potent disinfectant but more corrosive. |

| Chloramine-B | C6H5ClNNaO2S | Less stable; primarily used as a biocide. |

| N-Chloroacetamide | C2H4ClN | Used mainly in organic synthesis; less versatile than chloramine-T. |

| Benzyl Chloride | C7H7Cl | More reactive; primarily used for alkylation reactions. |

Chloramine-T's dual role as both an oxidizing agent and a disinfectant makes it particularly valuable in both laboratory and clinical settings, distinguishing it from other similar compounds that may serve more specialized functions .

The conventional synthesis of Chloramine-T trihydrate represents the most established and widely implemented industrial method for producing this important oxidizing agent. The process fundamentally relies on the oxidation of para-toluenesulfonamide with sodium hypochlorite under carefully controlled conditions [1] [2].

The reaction mechanism involves the formation of an electrophilic chlorine intermediate that attacks the nitrogen atom of the sulfonamide group. The process begins with para-toluenesulfonamide dissolved in an aqueous medium, followed by the gradual addition of sodium hypochlorite solution [1]. The sodium hypochlorite is typically generated in situ through the reaction of sodium hydroxide with chlorine gas, ensuring freshness and optimal reactivity [2] [3].

Critical reaction parameters include maintaining the temperature between 20-35°C to prevent thermal decomposition of the product [4] [5]. The pH must be carefully controlled within the range of 8.5-10.0, as these slightly basic conditions are essential for optimal yield and product stability [1] [6]. The reaction typically requires 2-4 hours with continuous stirring to ensure complete conversion and homogeneous mixing [5].

The molar ratio of sodium hypochlorite to toluenesulfonamide is crucial, with optimal results achieved using a slight excess of sodium hypochlorite in the range of 1.1-1.2:1 [4]. This excess compensates for the inherent instability of hypochlorite solutions and ensures complete conversion of the starting material. Under these optimized conditions, yields of 95-98% can be consistently achieved [4] [5].

The trihydrate form is preferentially obtained due to its enhanced stability compared to the anhydrous salt. The presence of water molecules in the crystal lattice significantly reduces the risk of explosive decomposition, which can occur with anhydrous Chloramine-T when heated above 130°C [7] [8]. The trihydrate exhibits a melting point of 167-170°C and maintains stability under ambient storage conditions [9] [7].

Table 1: Conventional Synthesis Optimization Parameters

| Parameter | Optimized Value | Critical Notes |

|---|---|---|

| Temperature | 20-35°C | Cooling required to prevent decomposition |

| pH Range | 8.5-10.0 | Slightly basic conditions essential |

| Reaction Time | 2-4 hours | Continuous stirring required |

| Molar Ratio (NaOCl:Toluenesulfonamide) | 1.1-1.2:1 | Slight excess of NaOCl needed |

| Yield (%) | 95-98% | High yields achievable with optimization |

| Product Form | Trihydrate crystals | Trihydrate more stable than anhydrous |

Optimization of Sodium Hypochlorite Oxidation Parameters

The optimization of sodium hypochlorite parameters represents a critical aspect of Chloramine-T trihydrate production, significantly influencing both yield and product quality. Temperature control emerges as the most critical parameter, with decomposition rates increasing by a factor of 3-4 times for every 10°C temperature rise [10]. Storage and reaction temperatures below 25°C are essential to minimize hypochlorite decomposition and maintain oxidizing capacity.

Concentration optimization studies reveal that sodium hypochlorite solutions in the range of 13-15% by weight provide optimal results [10] [11]. Lower concentrations (5-8%) result in prolonged reaction times and reduced efficiency, while higher concentrations (16-18%) lead to increased chlorate formation and reduced selectivity [10]. The optimal concentration balances reaction rate with side product formation.

pH control during hypochlorite preparation significantly affects its stability and reactivity. Solutions maintained at pH 11-12 demonstrate maximum stability while retaining sufficient oxidizing power [10] [12]. Higher pH values (>13) result in increased ionic strength and accelerated decomposition, while lower pH values lead to disproportionation reactions forming chlorate and chloride ions.

The aging characteristics of sodium hypochlorite solutions follow predictable kinetics described by the equation: ln C = ln Co - K Co³ Θ, where the decomposition rate constant K varies exponentially with temperature [10]. Fresh solutions demonstrate significantly higher reactivity, with aged solutions showing reduced effectiveness and increased side product formation.

Storage conditions critically influence hypochlorite stability. Solutions stored at 15°C decompose 14 times slower than those maintained at 35°C [10]. The presence of heavy metal contaminants, particularly iron and copper, catalyzes decomposition reactions, necessitating careful purification of feed streams and use of appropriate materials of construction.

Table 2: Sodium Hypochlorite Optimization Data

| NaOCl Concentration (%) | Temperature (°C) | Reaction Time (hours) | Yield (%) | Side Products |

|---|---|---|---|---|

| 10-12 | 15-20 | 3-4 | 94-96 | Minimal chlorate formation |

| 13-15 | 20-25 | 2-3 | 95-98 | Optimal conditions |

| 16-18 | 25-30 | 1.5-2 | 92-94 | Increased chlorate |

| 5-8 | 10-15 | 4-6 | 90-92 | Slow reaction rate |

Large-Scale Manufacturing Processes and Quality Control

Industrial-scale production of Chloramine-T trihydrate requires sophisticated process control systems and rigorous quality assurance protocols to ensure consistent product quality and safe operation. Large-scale manufacturing typically involves continuous or semi-continuous processes designed to handle throughputs ranging from hundreds of kilograms to several tons per day [13] [14].

The industrial process begins with raw material preparation, where para-toluenesulfonamide of greater than 99% purity is stored under nitrogen blanketing to prevent oxidation and moisture absorption [14]. Storage tanks are equipped with level indicators, temperature monitoring, and inert gas purging systems to maintain product integrity throughout the supply chain.

The oxidation reaction is conducted in jacketed reactors with precise temperature control and efficient agitation systems [14]. Industrial reactors typically employ cascade configurations with multiple stages to ensure complete conversion and optimal heat management. Temperature control systems maintain reaction conditions between 15-25°C using chilled water or refrigerated brine circulation [4] [14].

Crystallization processes utilize controlled cooling systems that gradually reduce temperature from reaction conditions to 5-15°C [4] [14]. This controlled cooling promotes the formation of uniform crystal sizes and maximizes trihydrate formation. Industrial crystallizers incorporate seed crystal addition and controlled nucleation techniques to ensure consistent product characteristics.

Purification systems employ centrifugal separators and multi-stage washing with cold water to remove residual sodium chloride and other ionic impurities [14]. The washing process is critical for achieving the required purity specifications, typically 98.0-103.0% assay by iodometric titration [15] [16].

Drying operations utilize ambient temperature air drying or low-temperature vacuum systems to prevent thermal decomposition [14]. The trihydrate form allows for gentler drying conditions compared to anhydrous products, reducing energy requirements and safety risks associated with elevated temperatures.

Quality control protocols incorporate multiple analytical techniques including iodometric titration for active chlorine content, pH measurement of aqueous solutions, and moisture content determination [15] [17] [18]. Specifications typically require pH values between 8.0-10.0 for 5% aqueous solutions, with active chlorine content meeting ACS reagent grade standards [16] [9].

Table 3: Industrial Manufacturing Process Parameters

| Process Stage | Key Parameters | Equipment Type | Typical Yield (%) |

|---|---|---|---|

| Raw Material Preparation | p-Toluenesulfonamide purity >99% | Storage tanks with nitrogen blanketing | N/A |

| Oxidation Reaction | Temperature 15-25°C, pH 9.0-9.5 | Jacketed reactors with agitation | 92-95 |

| Crystallization | Cooling to 5-15°C | Crystallizers with controlled cooling | 85-90 |

| Purification | Washing with cold water | Centrifuges/filter systems | 95-98 |

| Drying | Air drying at ambient temperature | Vacuum/tray dryers | 98-99 |

| Quality Control | Assay 98.0-103.0% by titration | Analytical laboratory | N/A |

Alternative Synthetic Routes and Green Chemistry Approaches

Recent developments in sustainable chemistry have led to the exploration of alternative synthetic routes for Chloramine-T trihydrate production that minimize environmental impact while maintaining commercial viability. These approaches focus on reducing solvent usage, eliminating hazardous reagents, and improving atom economy in the synthesis process.

Flow chemistry represents a particularly promising alternative approach, offering enhanced safety and process control compared to traditional batch methods [19] [20] [21]. Continuous-flow systems enable precise control over reaction parameters and eliminate the need for isolation and handling of unstable chloramine intermediates. The technique involves generating and immediately reacting N-chloramines directly, avoiding purification and isolation steps that pose safety risks [20] [21].

In flow chemistry applications, the synthesis achieves yields of 85-90% while providing superior heat management and reduced residence times [20]. The continuous nature of the process allows for better control of exothermic reactions and minimizes the accumulation of potentially hazardous intermediates. Flow rates of approximately 2.68 mL/min have been optimized to provide adequate mixing while maintaining appropriate residence times for complete conversion [20].

Electrochemical oxidation methods offer an environmentally attractive alternative by eliminating the need for chemical oxidants [22] [23]. These approaches utilize direct electron transfer to generate the required oxidizing species in situ, reducing waste generation and eliminating the handling of concentrated hypochlorite solutions. Applied potentials in the range of 2-3V in aqueous medium have demonstrated the feasibility of this approach, though yields currently range from 80-85% at laboratory scale [23].

Solvent-free synthesis represents another green chemistry approach that eliminates organic solvents entirely from the production process [24] [25]. This methodology operates under neat conditions at temperatures between 25-40°C, achieving yields of 88-92% while significantly reducing environmental impact [24]. The absence of organic solvents simplifies product isolation and eliminates solvent recovery requirements, reducing both operational costs and environmental burden.

Microwave-assisted synthesis offers the potential for dramatically reduced reaction times and improved energy efficiency [5]. Operating at 100W power for 5-10 minutes, this approach can achieve yields of 90-95% while reducing energy consumption compared to conventional heating methods. The rapid heating and precise temperature control possible with microwave systems minimize side reactions and improve selectivity.

The integration of green chemistry principles extends beyond the primary synthesis to encompass the entire production lifecycle. This includes the development of more efficient purification methods, reduced water consumption in washing operations, and the implementation of closed-loop recycling systems for process streams [24] [25].

Table 4: Alternative Green Chemistry Approaches

| Method | Key Advantages | Typical Conditions | Yield (%) | Current Status |

|---|---|---|---|---|

| Flow Chemistry Synthesis | Continuous production, better heat control | Flow rate 2.68 mL/min, RT | 85-90 | Pilot scale demonstrated |

| Electrochemical Oxidation | No chemical oxidants required | 2-3V applied potential, aqueous medium | 80-85 | Laboratory scale only |

| Solvent-Free Synthesis | Environmental friendly, no organic solvents | Neat conditions, 25-40°C | 88-92 | Commercial potential |

| Microwave-Assisted Synthesis | Reduced reaction time, energy efficient | 100W power, 5-10 minutes | 90-95 | Research stage |

Chloramine-T trihydrate demonstrates distinctive solubility characteristics across different solvent systems that significantly influence its practical applications and stability profile. The compound exhibits excellent aqueous solubility, with reported values of 150 grams per liter at 25°C [1] [2], making it readily applicable in aqueous-based chemical processes and disinfection applications. This high water solubility is attributed to the ionic nature of the sodium salt and the hydrophilic character imparted by the three water molecules of crystallization [3].

The pH of aqueous solutions is inherently alkaline, typically ranging from 8 to 10 when prepared at concentrations of 50 grams per liter at 20°C [3] [4] [5]. This alkaline nature results from the hydrolysis of the chloramine functionality and contributes to the compound's stability in aqueous media. More concentrated solutions, such as the 14 grams per 100 milliliters standard preparation [6], maintain similar pH characteristics while providing sufficient concentration for analytical and synthetic applications.

| Solvent System | Solubility (g/L) | Temperature (°C) | pH Range | Notes |

|---|---|---|---|---|

| Water | 150 | 25 | 8-10 | Excellent solubility |

| Water (standard) | 140 | 25 | 8-10 | ACS specification |

| Ethanol (95%) | 75 | 20 | N/A | With decomposition |

| Dimethyl sulfoxide | Soluble | 25 | N/A | Stock solution suitable |

| Dimethyl formamide | Soluble | 25 | N/A | Organic synthesis applications |

| Benzene | Insoluble | 25 | N/A | Completely insoluble |

| Diethyl ether | Insoluble | 25 | N/A | Completely insoluble |

| Chloroform | Practically insoluble | 25 | N/A | Very limited solubility |

In organic solvent systems, Chloramine-T trihydrate exhibits limited but variable solubility characteristics. The compound shows 7.5% solubility in 95% ethanol at 20°C, although this solubility is accompanied by decomposition processes [1]. This decomposition in alcoholic media limits the practical utility of ethanolic solutions for extended storage or precise analytical work. The decomposition is attributed to nucleophilic attack of the alcohol on the nitrogen-chlorine bond, leading to formation of the corresponding sulfonamide and chloroalkane products.

The compound demonstrates complete insolubility in nonpolar organic solvents including benzene and diethyl ether [1] [5] [7]. This behavior is consistent with the ionic character of the sodium salt and the highly polar nature of the sulfonamide functionality. However, Chloramine-T trihydrate shows good solubility in polar aprotic solvents such as dimethyl sulfoxide and dimethyl formamide [8] [9], making these solvents suitable for stock solution preparation in organic synthesis applications.

For biological applications, phosphate buffered saline solutions at physiological pH 7.2 can accommodate approximately 5 milligrams per milliliter of Chloramine-T trihydrate [8] [9]. This solubility level is adequate for most biological labeling procedures while maintaining solution stability. The reduced solubility in buffered systems compared to pure water reflects the common ion effect and the buffering capacity limiting pH-dependent solubility enhancement.

Thermal Decomposition Pathways and Kinetic Studies

The thermal behavior of Chloramine-T trihydrate involves multiple distinct phases of decomposition, each characterized by specific temperature ranges and kinetic parameters. Initial thermal analysis reveals that crystal water release begins at temperatures above 60°C [4] [10], representing the first stage of thermal decomposition. This dehydration process follows a stepwise mechanism where the three water molecules are sequentially removed from the crystal lattice.

The melting point of Chloramine-T trihydrate occurs at 167-170°C [11] [5] [12], which represents the transition from the crystalline solid to a liquid phase. This melting is immediately followed by decomposition processes, as the compound cannot exist as a stable liquid at atmospheric pressure. The proximity of the melting point to the decomposition temperature indicates limited thermal stability in the molten state.

| Thermal Event | Temperature (°C) | Process Description | Products |

|---|---|---|---|

| Crystal water release | >60 | Stepwise dehydration | Anhydrous chloramine-T + 3H₂O |

| Melting point | 167-170 | Phase transition | Liquid chloramine-T |

| Thermal decomposition | >130 | Violent decomposition | Cl₂, HCl, SO₂, organic fragments |

| Flash point | 192 | Combustion initiation | Various combustion products |

| Auto-ignition | 600 | Spontaneous combustion | Complete oxidation products |

Violent thermal decomposition occurs at temperatures exceeding 130°C for the anhydrous form [5] [13], with the trihydrate showing slightly higher decomposition temperatures due to the energy required for water removal. The decomposition pathway involves rupture of the nitrogen-chlorine bond, leading to chlorine gas evolution, followed by breakdown of the sulfonamide framework producing hydrogen chloride and sulfur dioxide [14] [10].

Kinetic studies of the dehydration process reveal that the activation energy for water release varies depending on the specific water molecule being removed. The initial water molecule, likely the least tightly bound, shows lower activation energy compared to subsequent water removal steps. The overall dehydration process follows zero-order kinetics at constant temperature, similar to other channel hydrate systems [15].

The thermal decomposition kinetics are influenced by several factors including particle size, heating rate, and atmospheric conditions. In air, the decomposition rate is enhanced due to oxidative processes, while inert atmospheres provide more controlled decomposition pathways. The activation energy for the main decomposition reaction has been estimated to be approximately 75 kilojoules per mole based on thermal gravimetric analysis studies [16].

Flash point determination shows that Chloramine-T trihydrate reaches combustible vapor formation at 192°C under closed cup conditions [11]. This value is significantly higher than the decomposition temperature, indicating that thermal decomposition products rather than the intact molecule are responsible for the combustible vapor formation. Auto-ignition occurs at 600°C [4] [10], representing the temperature at which spontaneous combustion can occur without external ignition sources.

pH-Dependent Reactivity in Buffered Systems

The reactivity and stability of Chloramine-T trihydrate demonstrate pronounced pH dependence, with distinct behavior patterns across different pH regimes. Understanding these pH-dependent characteristics is crucial for optimizing reaction conditions and predicting stability in various buffered systems.

In strongly acidic conditions, specifically in 0.2 to 2.0 molar sulfuric acid or perchloric acid solutions at temperatures of 25-30°C, Chloramine-T trihydrate exhibits excellent stability with no observable loss in oxidative titre [17] [18]. This stability in non-nucleophilic strong acid media makes these conditions suitable for analytical applications requiring precise chlorine content determination.

However, in hydrochloric acid solutions exceeding 0.5 molar concentration, significant titre loss occurs that increases proportionally with hydrochloric acid concentration [17] [18]. This phenomenon is attributed to the oxidation of chloride ions to chlorine gas by the electrophilic chlorine center of Chloramine-T. The reaction follows the general mechanism:

$$ \text{R-NCl⁻ + Cl⁻ + H⁺ → R-NH₂ + Cl₂} $$

where R represents the para-toluenesulfonyl group.

| pH Range | Stability Characteristics | Temperature (°C) | Mechanism |

|---|---|---|---|

| <2 (H₂SO₄/HClO₄) | Excellent stability | 25-30 | No competitive reactions |

| <2 (HCl) | Progressive titre loss | 25-30 | Chloride oxidation to Cl₂ |

| 2.65-5.65 | Small titre loss | 25 | Disproportionation reactions |

| 6.1-8.5 | pH-independent rate | 25 | Optimal reaction window |

| >8.5 | Decreasing reactivity | 25 | Ionization effects |

| >9 (alkaline) | Very stable | Up to 60 | Minimal decomposition |

The pH range of 2.65 to 5.65 shows a small but reproducible loss in oxidative titre, with maximum loss occurring at pH 4.7 [17] [18]. This behavior is attributed to side reactions during partial disproportionation of monochloramine-T to dichloramine-T and para-toluenesulfonamide. The disproportionation reaction can be represented as:

$$ 2 \text{R-NClNa} → \text{R-NCl₂Na} + \text{R-NHNa} $$

For kinetic studies involving amino acid chlorination, the pH range of 6.1 to 8.5 provides optimal conditions where reaction rates are independent of pH [19]. In this range, the rate constant for chlorination reactions with amino acids is approximately 1.9 × 10⁷ M⁻¹ min⁻¹ [19]. This pH independence results from the balanced ionization states of both Chloramine-T and amino acid substrates.

At pH values exceeding 8.5, the reaction rate decreases with increasing pH [19]. This decrease is rationalized by the assumption that un-ionized Chloramine-T reacts preferentially with un-ionized amino groups. As pH increases, the proportion of ionized amino groups increases while the concentration of the reactive un-ionized Chloramine-T species decreases.

Strongly alkaline conditions with pH values greater than 9 provide exceptional stability for Chloramine-T trihydrate solutions, with minimal decomposition observed even at temperatures up to 60°C [17] [18]. This alkaline stability makes high-pH buffered systems ideal for long-term storage and applications requiring extended solution lifetime.

The mechanistic understanding of pH-dependent reactivity involves consideration of the various ionic species present in solution. In aqueous Chloramine-T solutions, seven different molecular species can be identified through dissociation, hydrolysis, and disproportionation processes [20]. These include hypochlorous acid (HOCl), hypochlorite ion (OCl⁻), N-chlorosulfonamide anion (R-NCl⁻), N-chlorosulfonamide (R-NHCl), dichloroamine (R-NCl₂), sulfonamide (R-NH₂), and sulfonamide anion (R-NH⁻).

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 93 companies. For more detailed information, please visit ECHA C&L website;

Of the 4 notification(s) provided by 92 of 93 companies with hazard statement code(s):;

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H314 (95.65%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Pictograms

Corrosive;Irritant;Health Hazard

Other CAS

Wikipedia

Use Classification

Methods of Manufacturing

Reaction of ammonia and paratoluene-sulfochloride under pressure. The latter is reacted with sodium hypochlorite in presence of an alkali and the chloramine produced by crystallization. /Trihydrate/

General Manufacturing Information

Tosylchloramide sodium is an organic chlorine compound with an available chlorine content of 28-30% and is intended for use in fish farming for prevention and control of bacterial gill disease. Recommended treatment schedules are as follows: 10 mg/L in water of flow-through basin for one hour for preventive purposes, which may be repeated every 15-30 days; 10 mg/L in water of flow-through basin for one hour for therapeutic purposes, which may be repeated up to 3 times within one week.

Tosylchloramide sodium is intended for teat and udder disinfection to prevent udder disease in lactating cows. To obtain effective concentrations at least 50 to 100 mg active chlorine/L solution are required. This is achieved if a 0.3% tosylchloramide solution is used. The teats of lactating cows are dipped in the solution after each milking throughout the lactation period and in nonlactating cows once daily. According to prescription 0.5 ml of the solution ready for application (3 mg/ml) should be used for each teat, i.e. 6 mg/animal.

Analytic Laboratory Methods

GLC METHOD FOR DETERMINATION IN MILK, ICE CREAM, WHOLE EGGS, MECHANICALLY DEBONED POULTRY MEAT & CROQUETTES PRESENTED. DRIED & CONCENTRATED EXTRACT IS SUBJECTED TO GLC USING FLAME IONIZATION DETECTOR. METHOD CAPABLE OF DETECTING 1 PPM & AVG RECOVERY IS 80%.

DETECTION LIMIT OF SCANNING PROCEDURE WAS 0.5 MUG P-TSA/SPOT, CORRESPONDING TO CONCN OF 4 MG/KG SAMPLE. AVG RECOVERY WAS 88 +/- 3% FOR 10 ICE CREAM SAMPLES SPIKED WITH 10-55 MG/KG CHLORAMINE.

Storage Conditions

Interactions

Stability Shelf Life

Loses water on drying. /Trihydrate/